Lactate dehydrogenase inhibitor 1, commonly referred to as Ldh-IN-1, is a compound that has garnered attention in the field of biochemistry and pharmacology due to its role in inhibiting lactate dehydrogenase enzymes. These enzymes are crucial for the conversion of pyruvate to lactate in anaerobic conditions, a process that is often upregulated in various cancers and metabolic disorders. The inhibition of lactate dehydrogenase can lead to reduced lactate production, potentially impacting tumor growth and metabolism.
Ldh-IN-1 is classified as a small molecule inhibitor, specifically targeting lactate dehydrogenase enzymes. It is synthesized through various methods that enhance its efficacy and specificity towards different isoforms of the lactate dehydrogenase enzyme. The compound is derived from organic synthesis pathways, which aim to modify existing chemical structures to enhance their biological activity.
The synthesis of Ldh-IN-1 typically involves several organic synthesis techniques, including:
The specific conditions such as temperature, pressure, and reactant concentrations are critical for optimizing yield and purity during synthesis.
Ldh-IN-1 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with lactate dehydrogenase enzymes. The structural analysis typically involves:
The molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.
Ldh-IN-1 undergoes several chemical reactions that are pivotal for its function as an inhibitor:
The mechanism by which Ldh-IN-1 exerts its inhibitory effects on lactate dehydrogenase involves several steps:
Quantitative data from enzyme kinetics studies can provide insights into the inhibition constants (Ki) associated with Ldh-IN-1, indicating its potency as an inhibitor.
Ldh-IN-1 exhibits several notable physical and chemical properties:
Data regarding melting point, boiling point, and other thermodynamic properties are also essential for practical applications.
Ldh-IN-1 has several promising applications in scientific research and medicine:
Research continues to explore its potential as a therapeutic agent across various fields due to its ability to modulate metabolic processes effectively.
Lactate dehydrogenase (LDH) is a tetrameric oxidoreductase enzyme critical for anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with concomitant oxidation/reduction of nicotinamide adenine dinucleotide (NADH/NAD⁺). This reaction maintains cytosolic redox balance by regenerating NAD⁺, essential for sustaining glycolytic flux under hypoxic conditions [6] [10]. In humans, LDH isoforms arise from combinations of two major subunits: LDHA ("M" subunit, encoded by LDHA gene) and LDHB ("H" subunit, encoded by LDHB gene). These assemble into five distinct isoenzymes (LDH-1 to LDH-5), each exhibiting tissue-specific expression and kinetic properties [4] [10]:
Table 1: LDH Isoenzymes and Their Biological Distribution
| Isoenzyme | Subunit Composition | Primary Tissues | Catalytic Preference |
|---|---|---|---|
| LDH-1 | H₄ | Heart, RBCs | Lactate → Pyruvate |
| LDH-2 | H₃M₁ | Spleen, Lymph nodes | Intermediate |
| LDH-3 | H₂M₂ | Lungs, Pancreas | Intermediate |
| LDH-4 | H₁M₃ | Kidneys, Placenta | Intermediate |
| LDH-5 | M₄ | Liver, Skeletal Muscle | Pyruvate → Lactate |
In oncogenesis, LDH-5 (LDHA-dominated) is frequently overexpressed in aggressive carcinomas (e.g., breast, pancreatic, glioblastoma). This isoform drives lactate accumulation, acidifying the tumor microenvironment (TME), which promotes angiogenesis, immune evasion, and metastasis [4] [7]. Elevated serum LDH-5 activity correlates with poor prognosis, nodal invasion, and chemoresistance in breast cancer models, validating its role as a biomarker and therapeutic target [4].
The Warburg effect describes the metabolic reprogramming in cancer cells that favors glycolysis over oxidative phosphorylation (OXPHOS) for ATP production, even under normoxic conditions. LDHA is a pivotal executor of this phenomenon by facilitating continuous pyruvate-to-lactate conversion [3] [7] [10]. Key implications include:
Table 2: Metabolic Pathways in Cancer vs. Normal Cells
| Metabolic Parameter | Normal Cells | Cancer Cells (Warburg Effect) |
|---|---|---|
| Primary Energy Pathway | OXPHOS | Glycolysis/LDHA-driven fermentation |
| ATP Yield per Glucose | 36 ATP | 2 ATP |
| Lactate Production | Low (only under hypoxia) | High (constitutive) |
| NAD⁺ Regeneration | Mitochondrial ETC | LDHA-mediated pyruvate reduction |
LDHA’s role extends beyond metabolism: it stabilizes hypoxia-inducible factor 1α (HIF-1α) and upregulates vascular endothelial growth factor (VEGF), amplifying angiogenesis and nutrient delivery to tumors [7] [10].
Dual inhibition of LDHA and LDHB is crucial because:
Ldh-IN-1, a pyrazole-based small-molecule inhibitor, exemplifies this strategy. It exhibits low-nanomolar inhibition against both isoforms:
In preclinical models, Ldh-IN-1 suppresses lactate production (IC₅₀ = 0.517–0.854 μM in MiaPaCa-2 and A673 cells) and inhibits cell proliferation (IC₅₀ = 1.21–2.23 μM) by disrupting glycolytic flux and ATP synthesis [2] [8]. Unlike natural LDH inhibitors (e.g., polyphenols like quercetin), which suffer from poor bioavailability, synthetic inhibitors like Ldh-IN-1 offer precise isoform targeting and tunable pharmacokinetics [3] [9].
Table 3: Key LDH Inhibitors and Their Biochemical Profiles
| Inhibitor | Chemical Class | IC₅₀ (LDHA/LDHB) | Mechanistic Action |
|---|---|---|---|
| Ldh-IN-1 | Pyrazole derivative | 32 nM / 27 nM | Competitive binding at active site |
| Quercetin | Polyphenol | ~10–50 μM | Non-competitive inhibition |
| FX-11 | Benzoxazole derivative | ~50 μM (LDHA-selective) | NADH-competitive binding |
| Gossypol | Natural aldehyde | ~200–500 nM | Binds to NAD⁺ pocket |
The structural basis for Ldh-IN-1’s potency lies in its interaction with catalytic residues (His193, Arg106, Arg169) and the NAD⁺-binding domain, sterically blocking substrate access [5] [10]. Its ability to target both LDHA and LDHB positions it as a versatile tool for disrupting tumor metabolic adaptability.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6